3-methylquinoline-8-sulfonyl Chloride
Overview
Description
3-methylquinoline-8-sulfonyl Chloride, also known as this compound, is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalyzed CH Sulfonylation : A study by Li, Weng, Lu, and Chan (2016) in "Tetrahedron Letters" demonstrated the copper-catalyzed CH sulfonylation of 8-aminoquinoline scaffolds, producing moderate to good yields of sulfone. This method is promising for synthesizing potential fluorinated PET radioligands for 5-HT6 serotonin receptors (Li, Weng, Lu, & Chan, 2016).
Antimicrobial Activity : Zięba, Wojtyczka, Idzik, and Kępa (2013) in "Acta Poloniae Pharmaceutica" found that novel 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, with certain compounds showing particularly high activity (Zięba, Wojtyczka, Idzik, & Kępa, 2013).
Metal-Free Synthesis of Sulfone Compounds : Wang, Wang, Zhang, and Li (2017) in "Organic Chemistry Frontiers" developed a novel, metal-free method for synthesizing sulfone compounds using 8-acylaminoquinolines and anilides with sulfonyl chlorides, providing a facile synthesis method for these compounds (Wang, Wang, Zhang, & Li, 2017).
Chemoelective Reaction Study : Silva, Sousa, and Joussef (2009) in "Synthetic Communications" investigated the chemoelective reaction of 2-amino-8-hydroxyquinoline and 2-amino-4(1H)quinolone with sulfonyl chlorides, leading to the formation of arylsulfonate ester derivatives (Silva, Sousa, & Joussef, 2009).
Diverse Molecular Conformations : Ohba, Gomi, Ohgiya, and Shibuya (2012) in "Acta Crystallographica Section C" reported that 4-fluoro-5-sulfonylisoquinoline derivatives exhibit diverse molecular conformations and weak coupling between nuclei, suggesting potential applications in organic synthesis (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Safety and Hazards
It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that this compound is useful in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It is known to be a reaction product of 1,2,4-trioxane and thionyl chloride . It is used as an intermediate in the production of l-citrulline from chloroacetic acid . It reacts with paraformaldehyde to form a solid phase synthesis catalyst .
Biochemical Pathways
Given its role in organic synthesis , it is likely that it participates in a variety of biochemical reactions depending on the specific context.
Result of Action
It is known to catalyze the reaction between phosphorus pentachloride and chlorine to produce ethyl formate and hydrogen chloride gas . This process is industrialized for the production of ethyl formate, which is used for the manufacture of acetic acid, chlorinated solvents, polymers, and plastics .
Action Environment
The action of 3-Methylquinoline-8-sulfonyl Chloride can be influenced by various environmental factors. For instance, the use of sulfur-containing, phosphorus-containing chlorinating agents creates the risk of environmental contamination due to the generation of corrosive gases during the mass production process . Moreover, catalysis by this compound can be achieved at low temperature and pressure due to its resistance to heat and low boiling point .
Properties
IUPAC Name |
3-methylquinoline-8-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-9(15(11,13)14)10(8)12-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMAYGDQKTWICK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393787 | |
Record name | 3-methylquinoline-8-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74863-82-4 | |
Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74863-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylquinoline-8-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-8-quinolinesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6J3GW33J6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method for 3-methylquinoline-8-sulfonyl chloride described in the paper?
A1: The paper presents a novel method for synthesizing this compound []. The significance lies in its cost-effectiveness, simple operation, and high yield, making it suitable for industrial-scale production.
Q2: What is the starting material used in this synthetic method for this compound?
A2: The synthesis begins with aniline as the starting material []. It undergoes a series of reactions, including a reaction with propionic acid, ring formation, halogenated hydrocarbon reduction, and finally, chlorosulfonation to yield this compound.
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